1-Methylhydantoin

概要

説明

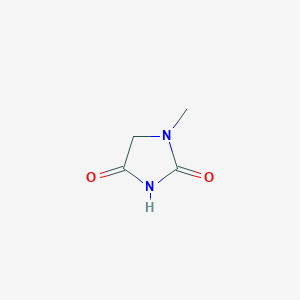

N-メチルヒダントインは、細菌によるクレアチニンの分解産物として知られる、低分子量の極性物質です。これは、ヒダントインの誘導体であり、窒素原子にメチル基が結合したイミダゾリジン-2,4-ジオンです。 この化合物は、その独特の化学的性質により、科学研究や産業においてさまざまな用途があります .

準備方法

合成経路および反応条件

N-メチルヒダントインは、クレアチニンイミノヒドロラーゼ(EC 3.5.4.21)という酵素によるクレアチニンの加水分解によって合成できます。この酵素は、クレアチニンをアンモニアとN-メチルヒダントインに変換します . 別の方法は、N-メチルイミダゾリジン-2,4-ジオンをATP存在下で水と反応させて、N-メチルヒダントイナーゼ(EC 3.5.2.14)という酵素によって触媒する反応です .

工業生産方法

N-メチルヒダントインの工業生産は、通常、クレアチニンの酵素的加水分解またはヒダントイン誘導体からの化学合成によって行われます。このプロセスは、高収率と高純度を実現するために最適化されており、化合物がさまざまな用途に必要な基準を満たしていることを保証します。

化学反応の分析

反応の種類

N-メチルヒダントインは、次のようないくつかのタイプの化学反応を起こします。

酸化: さまざまな誘導体に変換するために酸化できます。

還元: 還元反応は、さまざまなヒダントイン誘導体をもたらす可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、ハロゲン化剤が含まれます。条件は目的の生成物によって異なりますが、通常、最適な反応速度と収率を確保するために、制御された温度とpHレベルが含まれます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなN-ハロゲン化誘導体があり、これらは消毒剤や殺生物剤に使用されます .

科学研究における用途

N-メチルヒダントインは、科学研究において幅広い用途があります。具体的には、

化学: さまざまな化学反応や合成プロセスにおいて試薬として使用されます。

生物学: 細菌代謝産物としての役割とその生物系への影響について研究されています.

科学的研究の応用

Toxicological Studies

1-Methylhydantoin has been studied for its cytotoxic effects, particularly on renal proximal tubular cells. Research indicates that MH exhibits dose-dependent cytotoxicity, leading to cell apoptosis and necrosis. In vitro studies using human renal proximal tubular cells (HK-2) demonstrated that exposure to this compound resulted in significant cell viability loss and characteristic apoptotic features such as nuclear disintegration and membrane blebbing. The study concluded that this compound is more toxic than creatinine, highlighting its potential implications in renal toxicity in uremic patients .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory activity of this compound, particularly its derivatives. For instance, this compound cinnamic imides were shown to alleviate xylene-induced ear edema in mice, demonstrating a dose-dependent anti-inflammatory effect. The compounds significantly inhibited the release of nitric oxide (NO) and reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests that this compound derivatives could be potential candidates for developing anti-inflammatory therapies .

Protective Mechanisms Against Lung Injury

Research has also indicated that this compound may protect against lung injury induced by toxic agents such as paraquat (PQ). In animal models, MH demonstrated protective effects by reducing oxidative stress markers and inflammatory responses in lung tissues following PQ exposure. This protective mechanism was linked to its ability to eliminate reactive oxygen species (ROS) and inhibit inflammation, suggesting its potential therapeutic role in treating lung injuries .

Analytical Applications

In analytical chemistry, this compound has been utilized as an intermediate for detecting creatinine levels in biological samples. A novel electrochemical sensor was developed that employs creatinine deiminase to convert creatinine into this compound, which can then be quantified electrochemically. This method provides a rapid and reliable approach for estimating serum creatinine levels without extensive sample preparation .

Table 1: Summary of Toxicological Findings

| Concentration (mMol/L) | Cell Viability (%) | Apoptosis Rate (%) | Necrosis Indicators |

|---|---|---|---|

| 0.25 | 80 | 10 | Mild |

| 0.5 | 60 | 30 | Moderate |

| 1 | 20 | 70 | Severe |

Table 2: Anti-Inflammatory Activity of MH Derivatives

| Compound | Dose (mg/kg) | Ear Swelling Inhibition (%) |

|---|---|---|

| This compound Cinnamic Imide A | 50 | 52.08 |

| This compound Cinnamic Imide B | 100 | 47.15 |

| Control | - | 0 |

作用機序

N-メチルヒダントインの作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 たとえば、パラコート中毒による肺損傷の文脈では、N-メチルヒダントインは、活性酸素種を消去し、炎症を抑制することにより、保護効果を発揮します . 乳酸脱水素酵素やスーパーオキシドジスムターゼなどの酵素の活性、および腫瘍壊死因子-αやマロンジアルデヒドのレベルに影響を与えます .

類似の化合物との比較

N-メチルヒダントインは、次のような他の類似の化合物と比較されます。

ヒダントイン: 窒素原子にメチル基がない母体化合物です。

ジクロロジメチルヒダントイン(DCDMH): 消毒剤として使用されるハロゲン化誘導体.

ブロモクロロジメチルヒダントイン(BCDMH): 同様の用途を持つ別のハロゲン化誘導体.

ジブロモジメチルヒダントイン(DBDMH): 殺生物剤製品に使用されます.

N-メチルヒダントインは、その特定の構造とメチル基の存在によりユニークであり、その化学反応性と生物学的活性を影響を与えています。

類似化合物との比較

N-Methylhydantoin is compared with other similar compounds, such as:

Hydantoin: The parent compound, which lacks the methyl group on the nitrogen atom.

Dichlorodimethylhydantoin (DCDMH): A halogenated derivative used as a disinfectant.

Bromochlorodimethylhydantoin (BCDMH): Another halogenated derivative with similar applications.

Dibromodimethylhydantoin (DBDMH): Used in biocide products.

N-Methylhydantoin is unique due to its specific structure and the presence of the methyl group, which influences its chemical reactivity and biological activity.

生物活性

1-Methylhydantoin (1-MH) is a compound derived from hydantoin, notable for its diverse biological activities. It has been studied for its potential therapeutic effects, particularly in the context of oxidative stress, inflammation, and lung injury. This article explores the biological activity of 1-MH, summarizing key research findings, case studies, and relevant data.

This compound is a derivative of hydantoin with the molecular formula C_4H_6N_2O. It is recognized for its ability to act as an antioxidant and anti-inflammatory agent. The compound's structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Antioxidant Properties

1-MH has demonstrated significant antioxidant activity. A study highlighted that 1-MH can eliminate reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of paraquat (PQ) poisoning, where oxidative stress plays a critical role in lung injury and other organ damage .

Table 1: Antioxidant Effects of this compound in Lung Injury Models

| Parameter | Control Group | PQ Group | MH Treatment Group |

|---|---|---|---|

| MDA (μmol/mg protein) | 0.13 ± 0.05 | 0.54 ± 0.06 | 0.29 ± 0.10 |

| SOD Activity (U/mg protein) | 272.8 ± 2.54 | 172.2 ± 2.54 | 179.7 ± 8.37 |

| LDH Activity | Baseline | Elevated | Reduced |

Data indicates that treatment with 1-MH significantly reduces malondialdehyde (MDA) levels and increases superoxide dismutase (SOD) activity compared to PQ group .

Anti-inflammatory Effects

Research has shown that 1-MH possesses anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. In silico studies suggest that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

Case Study: In Vivo Anti-inflammatory Activity

In a model of xylene-induced ear swelling in mice, compounds derived from 1-MH exhibited significant anti-inflammatory effects, with inhibition rates reaching up to 52% at higher doses .

Table 2: Inhibition Rates of Inflammatory Markers by this compound Derivatives

| Compound | TNF-α Secretion Inhibition (%) | IL-1β Secretion Inhibition (%) |

|---|---|---|

| Compound A (80 μM) | Significant | Significant |

| Compound B (20 μM) | No significant difference | No significant difference |

The results indicate that certain derivatives of 1-MH can significantly reduce the secretion of pro-inflammatory cytokines TNF-α and IL-1β .

Protective Effects Against Lung Injury

A pivotal study investigated the protective effects of 1-MH against lung injury induced by PQ poisoning. The results showed that treatment with 1-MH not only reduced markers of lung damage but also improved overall lung function by decreasing inflammatory cytokines and oxidative stress markers .

The biological activities of 1-MH can be attributed to several mechanisms:

- Scavenging Reactive Oxygen Species : By neutralizing ROS, it protects cellular components from oxidative damage.

- Inhibition of Pro-inflammatory Cytokines : It reduces the secretion of TNF-α and IL-1β, which are key players in inflammation.

- Enhancement of Antioxidant Enzyme Activity : It boosts the activity of endogenous antioxidants like SOD.

特性

IUPAC Name |

1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-6-2-3(7)5-4(6)8/h2H2,1H3,(H,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYBFKMFHLPQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210595 | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

616-04-6 | |

| Record name | 1-Methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhydantoin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyldiazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0546H9UR1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methylhydantoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。